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molecular formula C16H15N3O3 B3136493 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine CAS No. 417722-21-5

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Cat. No. B3136493
M. Wt: 297.31 g/mol
InChI Key: NBFPSAKAPKBKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372981B2

Procedure details

After suspending 6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine (500 mg, 1.51 mmol) in a mixed solvent of methanol (20 ml), tetrahydrofuran (10 ml) and triethylamine (3 ml), palladium carbon (300 mg) was added and the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered off by celite filtration, washing was performed with ethanol, and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate), and the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, after which the crystals were filtered out, washed with hexane and then blow-dried to obtain the title compound (138 mg, 0.465 mmol, 31%) as colorless crystals.
Name
6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=2)[N:13]=[CH:12][CH:11]=1.CO.O1CCCC1.C(N(CC)CC)C>[C].[Pd].C(OCC)(=O)C>[CH3:21][O:20][C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][C:16]=1[O:22][CH3:23])[N:13]=[CH:12][CH:11]=[C:10]2[O:9][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][CH:2]=1 |f:4.5|

Inputs

Step One
Name
6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=CC(=N1)N)OC1=CC=NC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Smiles
[C].[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off by celite filtration
WASH
Type
WASH
Details
washing
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
ADDITION
Type
ADDITION
Details
the fraction containing the target substance
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
diluted with hexane
FILTRATION
Type
FILTRATION
Details
after which the crystals were filtered out
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
blow-dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.465 mmol
AMOUNT: MASS 138 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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